Thalidomide-4-O-C13-NH2 (hydrochloride)
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Overview
Description
Thalidomide-4-O-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which was later found to cause severe birth defects. Thalidomide-4-O-C13-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-4-O-C13-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce a long aliphatic chain with an amine group at the end. This is typically achieved through a series of organic reactions including alkylation, amidation, and hydrochloride salt formation. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of Thalidomide-4-O-C13-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-4-O-C13-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Thalidomide-4-O-C13-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein degradation pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Thalidomide-4-O-C13-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular pathways. The molecular targets and pathways involved include those related to protein homeostasis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-4-O-C14-NH2 (hydrochloride): Another thalidomide-based cereblon ligand with a slightly longer aliphatic chain.
Thalidomide-4-O-C2-NH2 (hydrochloride): A similar compound with a shorter aliphatic chain.
Thalidomide-4-O-C4-NH2 (hydrochloride): A compound with an intermediate aliphatic chain length.
Uniqueness
Thalidomide-4-O-C13-NH2 (hydrochloride) is unique due to its specific chain length, which may influence its binding affinity and specificity for the CRBN protein. This can result in different biological activities and potential therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C26H38ClN3O5 |
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Molecular Weight |
508.0 g/mol |
IUPAC Name |
4-(13-aminotridecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H37N3O5.ClH/c27-17-10-8-6-4-2-1-3-5-7-9-11-18-34-21-14-12-13-19-23(21)26(33)29(25(19)32)20-15-16-22(30)28-24(20)31;/h12-14,20H,1-11,15-18,27H2,(H,28,30,31);1H |
InChI Key |
ZHYIADQGGANKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
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